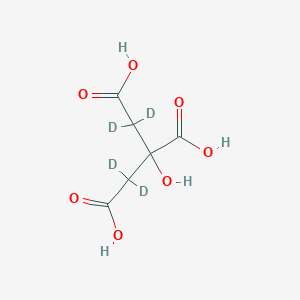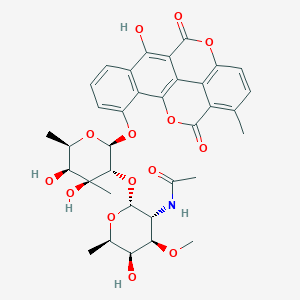
Isocarbostyril
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective synthesis of isocarbostyril alkaloids and analogs, including anticancer isocarbostyril alkaloids like (+)-7-deoxypancratistatin, (+)-pancratistatin, (+)-lycoricidine, and (+)-narciclasine, relies on catalytic dearomative functionalization of benzene. This approach is notable for its effectiveness, requiring only two additional olefin functionalizations to construct the fully decorated aminocyclitol cores of these alkaloids (Bingham et al., 2018).
Molecular Structure Analysis
Isocarbostyril compounds are characterized by their unique molecular frameworks, which serve as the foundation for their diverse chemical reactions and properties. The structural use of carbostyril, a key component in many physiologically active substances, underscores its importance. Carbostyril derivatives, due to their fixed cis form of the lactam amide group and various replaceable positions, offer a vast playground for molecular modifications and optimizations (Tashima, 2015).
Chemical Reactions and Properties
Isocarbostyrils undergo a variety of electrophilic substitution reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde, predominantly at the C-4 position under relatively mild conditions. This specificity in reactivity highlights the unique chemical properties of isocarbostyrils and their potential for further chemical modifications (Horning et al., 1971).
Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Field : Medical Science, Oncology
- Application : Isocarbostyril alkaloids, such as lycoricidine and narciclasine, have been synthesized and studied for their anticancer properties . These compounds have shown improved metabolic activity, stability, and aqueous solubility .
- Methods : The synthesis of these compounds involves the catalytic dearomative functionalization of benzene .
- Results : The new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .
Treatment of Primary Effusion Lymphoma
- Field : Medical Science, Hematology
- Application : Narciclasine, an isocarbostyril alkaloid, has shown preferential activity against primary effusion lymphoma (PEL), a subtype of non-Hodgkin lymphoma .
- Methods : Narciclasine was found to display preferential cytotoxicity towards PEL at low nanomolar concentrations . It arrested cell-cycle progression at the G1 phase and induced apoptosis in PEL .
- Results : Narciclasine treatment provided dramatic survival advantages to mice in two distinct mouse xenograft models of PEL .
Electrophilic Substitution Reactions
- Field : Chemistry
- Application : N-alkylated isocarbostyrils have been studied for their electrophilic substitution reactions .
- Methods : Bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde occurred exclusively at C-4 under relatively mild conditions .
- Results : The study provided detailed insights into the electrophilic substitution of N-alkylated isocarbostyrils .
Synthesis of Novel Analogs and Isotopologs
- Field : Chemistry
- Application : Dr. Sarlah from the University of Illinois has synthesized novel analogs and isotopologs of the anticancer isocarbostyril alkaloids lycoricidine and narciclasine .
- Methods : The synthesis involves catalytic dearomative functionalization of benzene .
- Results : The new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .
Inhibiting Human Cancer Cell Proliferation
- Field : Medical Science, Oncology
- Application : Isocarbostyril alkaloids show high efficiency and low toxicity in inhibiting human cancer cell proliferation .
- Methods : The study involved testing the efficiency of Isocarbostyril alkaloids on human cancer cells .
- Results : The alkaloids were found to be a promising antitumor agent due to their high efficiency and low toxicity .
Mesoporous Carbon Applications
- Field : Material Science
- Application : Mesoporous carbon, which can be synthesized using Isocarbostyril, is a versatile material with multiple scientific applications .
- Methods : The synthesis of mesoporous carbon involves using Isocarbostyril as a precursor .
- Results : Mesoporous carbon has been used in various fields, including adsorption and separation of large biomolecules, electrical double-layer capacitors, catalytic support, wastewater treatment, and more .
Synthesis of Novel Analogs and Isotopologs
- Field : Chemistry
- Application : Dr. Sarlah from the University of Illinois has synthesized novel analogs and isotopologs of the anticancer isocarbostyril alkaloids lycoricidine and narciclasine .
- Methods : The synthesis involves catalytic dearomative functionalization of benzene .
- Results : The new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .
Inhibiting Human Cancer Cell Proliferation
- Field : Medical Science, Oncology
- Application : Isocarbostyril alkaloids show high efficiency and low toxicity in inhibiting human cancer cell proliferation .
- Methods : The study involved testing the efficiency of Isocarbostyril alkaloids on human cancer cells .
- Results : The alkaloids were found to be a promising antitumor agent due to their high efficiency and low toxicity .
Mesoporous Carbon Applications
- Field : Material Science
- Application : Mesoporous carbon, which can be synthesized using Isocarbostyril, is a versatile material with multiple scientific applications .
- Methods : The synthesis of mesoporous carbon involves using Isocarbostyril as a precursor .
- Results : Mesoporous carbon has been used in various fields, including adsorption and separation of large biomolecules, electrical double-layer capacitors, catalytic support, wastewater treatment, and more .
Zukünftige Richtungen
The future of Isocarbostyril research lies in its potential use in medicine, particularly in the treatment of cancer . There is ongoing research into the synthesis of novel analogs and isotopologs of the anticancer Isocarbostyril alkaloids . These new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .
Eigenschaften
IUPAC Name |
2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNYAPERZTOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197677 | |
| Record name | Isocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyisoquinoline | |
CAS RN |
491-30-5 | |
| Record name | 1(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)









